molecular formula C19H22N2O3S B2915971 N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1111524-08-3

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2915971
CAS No.: 1111524-08-3
M. Wt: 358.46
InChI Key: VMCGQPQHLARQMH-UHFFFAOYSA-N
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Description

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a benzofuran ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxy and Methyl Groups: These groups can be introduced via alkylation reactions.

    Formation of the Pyridine Ring: This step involves the construction of the pyridine ring, often through condensation reactions.

    Coupling of the Benzofuran and Pyridine Rings: This is typically done using cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Carboxamide Group: This final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Coupling Reactions: These reactions can be used to link the compound with other molecules, forming larger structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions typically involve controlled temperatures, pressures, and solvent environments to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide include:

  • N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxylate
  • N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-thioamide
  • N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds may not.

Properties

IUPAC Name

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-23-16-9-13-8-12(2)24-17(13)10-14(16)11-21-18(22)15-6-5-7-20-19(15)25-3/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGQPQHLARQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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